2-(Bromomethyl)chroman

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

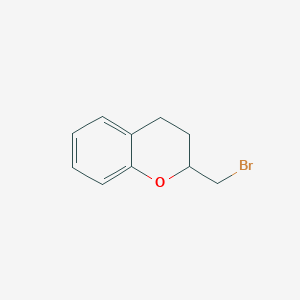

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPRCEFOQRTXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656801 | |

| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-00-1 | |

| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)chroman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-(Bromomethyl)chroman

Foreword: Unveiling the Potential of a Versatile Chroman Synthon

In the landscape of modern medicinal chemistry and drug development, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Its unique bicyclic framework, merging a benzene ring with a tetrahydropyran ring, offers a three-dimensional architecture that is amenable to a wide array of chemical modifications. Among the diverse array of chroman derivatives, 2-(Bromomethyl)chroman emerges as a particularly valuable and versatile synthetic intermediate. The presence of the reactive bromomethyl group at the 2-position provides a chemical handle for a multitude of nucleophilic substitution and coupling reactions, unlocking a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

This technical guide is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. It aims to provide a comprehensive overview of the synthesis, properties, and applications of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers practical insights into synthetic protocols, and is grounded in authoritative scientific literature.

Physicochemical and Spectroscopic Profile

This compound, systematically named 2-(bromomethyl)-3,4-dihydro-2H-chromene, is a halogenated heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 852181-00-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Pale-yellow liquid (predicted) | |

| Boiling Point | 300.6 °C at 760 mmHg | [1] |

| Density | 1.405 g/cm³ | [1] |

| Refractive Index | 1.562 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is scarce, we can predict the expected spectral features based on the analysis of analogous structures.

1.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons of the chroman ring system.

-

Aromatic Protons (δ 6.8-7.2 ppm): A complex multiplet pattern arising from the four protons on the benzene ring.

-

Benzylic Proton (H-2) (δ 4.5-5.0 ppm): A multiplet corresponding to the proton at the chiral center (C2), coupled to the adjacent methylene protons (H-3) and the bromomethyl protons.

-

Bromomethyl Protons (-CH₂Br) (δ 3.5-3.8 ppm): A doublet of doublets (or a more complex multiplet) due to coupling with the H-2 proton.

-

Methylene Protons (H-3 and H-4) (δ 1.8-3.0 ppm): Complex multiplets for the two methylene groups of the tetrahydropyran ring.

1.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide key information on the carbon framework.

-

Aromatic Carbons (δ 115-160 ppm): Six distinct signals for the aromatic carbons, with the oxygen-bearing carbon appearing at the lower field.

-

Benzylic Carbon (C-2) (δ 75-85 ppm): The carbon atom attached to both the oxygen and the bromomethyl group.

-

Bromomethyl Carbon (-CH₂Br) (δ 30-40 ppm): The carbon of the bromomethyl group, shifted downfield due to the electron-withdrawing bromine atom.

-

Methylene Carbons (C-3 and C-4) (δ 20-35 ppm): Signals for the two aliphatic methylene carbons.

1.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): ~1050-1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

1.1.4. Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing compounds. The molecular ion peak (M⁺) and the (M+2)⁺ peak will have a relative intensity of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of a bromine radical (•Br) and the cleavage of the chroman ring.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Radical Bromination of 2-Methylchroman

A highly effective and regioselective method for the synthesis of this compound is the free-radical bromination of 2-methylchroman at the benzylic position. The use of N-bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), is the preferred method to maintain a low concentration of bromine and minimize side reactions.[2][3]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS serves as a stable and easy-to-handle source of bromine radicals. It maintains a low and constant concentration of Br₂ in the reaction mixture, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring.[2]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the chain reaction by generating the initial bromine radicals. AIBN is often preferred due to its predictable decomposition rate and the formation of non-interfering byproducts.[4]

-

Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that does not react with the radicals is essential. Carbon tetrachloride has been traditionally used, but due to its toxicity, acetonitrile is a viable alternative.[5]

Experimental Protocol: Benzylic Bromination of 2-Methylchroman

Materials:

-

2-Methylchroman

-

N-Bromosuccinimide (NBS), recrystallized

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylchroman (1.0 eq).

-

Add the anhydrous solvent (CCl₄ or CH₃CN) to dissolve the starting material.

-

Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the complete consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Cool the mixture further in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Figure 1. Workflow for the synthesis of this compound via benzylic bromination.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the chroman ring system.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions. Given the benzylic nature of the carbocation that would be formed in an Sₙ1 pathway, which is stabilized by the adjacent oxygen atom and the aromatic ring, both mechanisms are plausible.

Figure 2. General scheme of nucleophilic substitution on this compound.

3.1.1. Synthesis of 2-(Azidomethyl)chroman

A prime example of a nucleophilic substitution reaction is the synthesis of 2-(azidomethyl)chroman by reacting this compound with sodium azide. The azide functional group is a versatile precursor for the synthesis of amines via reduction or for use in "click" chemistry reactions.[6]

Experimental Protocol: Synthesis of 2-(Azidomethyl)chroman

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(azidomethyl)chroman.

-

The product can be purified by column chromatography if necessary.

Role in the Synthesis of Bioactive Molecules

The chroman framework is a key structural motif in a variety of pharmaceuticals. While direct synthesis of marketed drugs from this compound is not always the primary route, its utility as a versatile intermediate for the synthesis of complex chroman derivatives is of significant interest in drug discovery.

A notable example of a complex drug containing a chroman moiety is Nebivolol , a highly selective β₁ adrenergic receptor antagonist used to treat high blood pressure.[7] The synthesis of Nebivolol involves the coupling of two chiral chroman epoxide intermediates.[8][9] While various synthetic routes to these epoxides exist, the functionalization of a pre-formed chroman ring is a common strategy. This compound can serve as a precursor to introduce the necessary side chain that is then converted to the epoxide. The ability to introduce various nucleophiles at the 2-position allows for the exploration of diverse synthetic pathways towards such complex targets.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Conclusion and Future Perspectives

This compound stands as a valuable and reactive intermediate in the synthetic organic chemist's toolbox. Its straightforward synthesis via radical bromination of 2-methylchroman and the high reactivity of its bromomethyl group towards nucleophilic substitution make it an ideal starting point for the synthesis of a diverse range of functionalized chroman derivatives. The chroman scaffold's prevalence in bioactive molecules underscores the importance of versatile synthons like this compound in the ongoing quest for new therapeutic agents. Future research will likely focus on expanding the repertoire of transformations involving this intermediate, including its use in various cross-coupling reactions and the development of stereoselective synthetic routes to chiral 2-substituted chromans, further solidifying its role in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Buy this compound | 852181-00-1 [smolecule.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Bromination - Benzylic Bromination [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 8. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

The Strategic Application of 2-(Bromomethyl)chroman in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique structural and electronic properties make it an ideal framework for the design of novel therapeutic agents across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7] This technical guide focuses on a particularly valuable derivative: 2-(Bromomethyl)chroman. The introduction of a reactive bromomethyl group at the 2-position transforms the stable chroman core into a versatile electrophilic intermediate, unlocking a vast potential for chemical modification and the synthesis of diverse compound libraries. This document will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

The Chroman Scaffold: A Privileged Platform in Drug Design

The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a recurring motif in natural products and synthetic drugs.[8] Its conformational flexibility and the electronic influence of the embedded oxygen atom contribute to its ability to interact with a wide range of biological targets.[7] Derivatives of the broader chromene and chroman family have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[7][9]

The therapeutic potential of this scaffold is exemplified by compounds that have entered clinical studies or are established drugs. For instance, some chromanone analogs have shown promise as novel serotonin reuptake inhibitors and anticancer agents.[1] The versatility of the chroman ring system allows for substitutions at various positions, enabling fine-tuning of physicochemical properties and biological activity.[10][11]

This compound: A Key Intermediate for Chemical Diversification

The strategic introduction of a bromomethyl group at the C-2 position of the chroman ring creates a potent electrophilic center. This functionalization is pivotal as it allows for a variety of nucleophilic substitution reactions, providing a gateway to a diverse array of derivatives. The reactivity of the C-Br bond in this compound is the cornerstone of its utility in medicinal chemistry.

Synthesis of this compound and its Analogs

The synthesis of this compound derivatives can be approached through several routes. One common strategy involves the functionalization of a pre-formed chroman ring. For instance, bromination of a 2-methylchroman derivative can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

A notable example from the literature, although leading to a more complex product, highlights the reactivity at the 2-position. In an attempt to brominate a 2-methyl-3-formyl-chromenone, an unexpected bromo-tribromomethylation occurred, yielding (Z)-2-(bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone.[12] This underscores the potential for complex transformations at the C-2 methyl group.

A more direct synthesis of a related compound, 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones, has also been reported, showcasing the accessibility of such reactive intermediates.[13]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to act as an alkylating agent. The bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2-position, significantly expanding the chemical space accessible from a common intermediate.

Diagram of Synthetic Utility:

Caption: Synthetic pathways from this compound.

Therapeutic Applications and Case Studies

While direct applications of this compound are often as a synthetic intermediate, the resulting derivatives have shown significant biological activities.

Anticancer Agents

The chroman scaffold is a key component in a number of compounds with antiproliferative activity.[5] For example, a series of chroman derivatives were designed and synthesized, with some exhibiting remarkable inhibitory effects on the growth of human breast cancer cell line MCF-7.[5] The ability to introduce diverse side chains at the 2-position via a 2-(bromomethyl) intermediate is a powerful strategy for optimizing anticancer potency. The synthesis of new heterocycles from 3-acetyl-6-bromo-2H-chromen-2-one has also yielded compounds with potential antiproliferative effects.[14]

Enzyme Inhibitors

The chroman-4-one scaffold has been successfully employed in the development of selective enzyme inhibitors. A series of substituted chroman-4-one derivatives were synthesized and evaluated as novel inhibitors of SIRT2, an enzyme implicated in aging-related diseases like neurodegenerative disorders.[10][15] Although these specific examples did not start from this compound, the structure-activity relationship studies revealed that substitution at the 2-position is crucial for potency.[10] This highlights the potential of using this compound to generate libraries of 2-substituted chromans for screening against various enzymatic targets.

Furthermore, new 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones have been synthesized and evaluated for their inhibitory activities against serine proteases, HIV aspartyl protease, nitric oxide synthase, and a panel of protein kinases.[13][16] These derivatives can generate highly reactive quinonimine methide intermediates, which can be exploited for the design of enzyme inhibitors.[13][16]

Antiepileptic and Neuroprotective Agents

Chroman derivatives have also been investigated for their antiepileptic activities.[5] The development of multi-target-directed ligands based on the chromone scaffold for neurodegenerative therapeutics is an active area of research.[6] The synthetic flexibility offered by this compound allows for the creation of compounds that can be optimized for central nervous system activity.

Experimental Protocols

General Protocol for Nucleophilic Substitution

Objective: To synthesize a 2-substituted methylchroman derivative from this compound.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, alcohol)

-

Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Base (if required, e.g., Triethylamine, Potassium carbonate)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile (1-1.2 equivalents). If the nucleophile is an amine or if the reaction generates HBr, add a non-nucleophilic base (1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted methylchroman.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the starting material and the product. Further characterization of the purified product should be performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use enables the rapid and efficient diversification of the privileged chroman scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The reactivity of the bromomethyl group provides a reliable handle for introducing a wide array of chemical functionalities, leading to the discovery of novel therapeutic agents with potential applications in oncology, neurodegenerative diseases, and beyond. As the demand for novel chemical entities continues to grow, the importance of key building blocks like this compound in drug discovery pipelines will undoubtedly increase.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]

- 8. The Role of Chromenes in Drug Discovery and Development [benthambooks.com]

- 9. The Role of Chromenes in Drug Discovery and Development by Ashutosh Kumar Dash, Deepak Kumar (Ebook) - Read free for 30 days [everand.com]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [gupea.ub.gu.se]

- 12. (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone [mdpi.com]

- 13. New 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones. Synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Introduction: The Imperative for Rigorous Characterization of 2-(Bromomethyl)chroman

An In-depth Technical Guide for the Analytical Characterization of 2-(Bromomethyl)chroman

This compound is a heterocyclic compound featuring a chroman backbone with a reactive bromomethyl group at the 2-position.[1] This functional arrangement makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[1][2] The reactivity of the bromomethyl group allows for its use in a variety of nucleophilic substitution and coupling reactions, enabling the introduction of diverse functionalities onto the chroman scaffold.[1][2]

Given its role as a critical building block, the structural integrity, identity, and purity of this compound must be unequivocally established. Failure to do so can lead to the formation of unintended side products, impact reaction yields, and introduce impurities that compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the analytical characterization of this compound, detailing the core techniques and the scientific rationale behind their application. It is designed for researchers, chemists, and quality control professionals who require a robust, self-validating system for compound verification.

Section 1: Unambiguous Structural Elucidation via Spectroscopy

Spectroscopic techniques are foundational for determining molecular structure.[3][4] They probe the interaction of molecules with electromagnetic radiation to provide detailed information about the chemical environment of atoms and functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][5] By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides a detailed map of the carbon-hydrogen framework.

Expertise & Causality: For this compound, ¹H NMR is used to confirm the presence and connectivity of all protons. The bromomethyl protons (-CH₂Br) are of particular interest. Their chemical shift is influenced by two primary factors: the electron-withdrawing inductive effect of the adjacent bromine atom and the magnetic environment of the chroman ring system. This combination typically results in a downfield chemical shift, characteristically observed in the δ 3.4–4.7 ppm region.[6] The signals for the aromatic protons and the aliphatic protons on the dihydropyran ring will also provide crucial structural confirmation.

¹³C NMR complements the proton data by identifying all unique carbon environments. The carbon of the bromomethyl group will appear in a distinct region of the spectrum, and the number of aromatic and aliphatic signals will confirm the overall carbon skeleton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm for calibration.[6]

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.[6]

-

Integrate all signals to determine the relative ratio of protons in each environment.

-

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale for Chemical Shift |

| -CH₂Br | 3.5 - 4.5 | 30 - 40 | Deshielded by the electronegative bromine atom. |

| Aromatic C-H | 6.7 - 7.5 | 115 - 130, 150-160 | Typical range for protons on a substituted benzene ring. |

| Chroman C2-H | 4.0 - 5.0 | 70 - 80 | Aliphatic proton adjacent to the ring oxygen and the CH₂Br group. |

| Chroman C3-H₂ | 1.8 - 2.5 | 20 - 30 | Diastereotopic protons on the saturated dihydropyran ring. |

| Chroman C4-H₂ | 2.6 - 3.0 | 20 - 30 | Benzylic protons adjacent to the aromatic ring. |

Mass Spectrometry (MS): Confirming Molecular Weight and Identity

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information from its fragmentation patterns.[3][4]

Expertise & Causality: The most critical diagnostic feature for a bromine-containing compound in MS is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in two molecular ion peaks in the mass spectrum: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by 2 m/z units and have almost equal intensity.[8][9][10] The observation of this characteristic 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the molecular formula.[11]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

-

Instrumentation:

-

Ionization Source: ESI or Electron Ionization (EI).

-

Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Ionization Mode: Positive ion mode is typically used.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum across a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis:

Section 2: Assessing Purity with Chromatographic Techniques

Chromatographic methods are essential for separating the main compound from any impurities, thereby allowing for accurate purity assessment and quantification.[3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[4][13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Causality: For a molecule like this compound, a reversed-phase HPLC method is the logical choice. The compound has moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column. Detection is typically achieved using a UV detector, set at a wavelength where the chroman's aromatic ring exhibits strong absorbance (e.g., 254 nm).[14]

Trustworthiness through Validation: A described HPLC protocol becomes a self-validating system when its performance characteristics are systematically evaluated. Method validation demonstrates that the method is suitable for its intended purpose and includes tests for specificity, linearity, accuracy, precision, and robustness.[15][16]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation:

-

Chromatographic Conditions:

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

-

Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.[7]

Section 3: Absolute Structure Confirmation with X-ray Crystallography

While spectroscopic and chromatographic techniques provide comprehensive evidence, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure.[17][18]

Expertise & Causality: This technique works by diffracting a beam of X-rays off a single, well-ordered crystal of the compound.[17] The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice, as well as bond lengths and angles.[17] This method is considered the "gold standard" because it provides a direct visualization of the molecular structure, confirming the connectivity and stereochemistry without ambiguity.[19][20] The primary prerequisite, and often the most significant challenge, is the ability to grow a single crystal of sufficient quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., dichloromethane-methanol).[11]

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[17]

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined against the experimental data to yield the final, highly accurate molecular structure.[20]

-

Integrated Analytical Workflow

A robust characterization of this compound relies not on a single technique, but on the logical and synergistic application of multiple methods. The following diagram illustrates a standard workflow that ensures comprehensive analysis from initial synthesis to final quality control.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound is a non-negotiable prerequisite for its use in research and drug development. A multi-technique approach, grounded in sound scientific principles, is essential for ensuring its identity, structure, and purity. NMR and Mass Spectrometry serve as the primary tools for structural verification, while HPLC provides the quantitative measure of purity. For ultimate structural proof, X-ray crystallography remains the definitive method. By following the integrated workflow and detailed protocols outlined in this guide, scientists can establish a self-validating system that guarantees the quality of this critical synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

- 1. Buy this compound | 852181-00-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. PubChemLite - this compound (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 2-(Bromomethyl)chroman

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-(Bromomethyl)chroman

This compound is a heterocyclic compound featuring a chroman backbone with a reactive bromomethyl group at the 2-position.[1] Chroman derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. The bromomethyl group serves as a versatile synthetic handle, allowing for a variety of nucleophilic substitution and coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a comprehensive understanding for researchers in the field.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and bromine atoms, as well as the aromatic ring current.[2]

Diagram: Molecular Structure and Proton Labeling of this compound

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| H-aromatic | Multiplet | 6.8 - 7.2 | - | Protons on the benzene ring, appearing as a complex multiplet. |

| H-2 | Multiplet | ~4.2 - 4.4 | - | Methine proton at the chiral center, deshielded by the adjacent oxygen and bromomethyl group. |

| H-3 (axial & equatorial) | Multiplets | ~1.9 - 2.2 | - | Diastereotopic methylene protons adjacent to the chiral center, showing complex splitting. |

| H-4 (axial & equatorial) | Multiplets | ~2.8 - 3.0 | - | Benzylic methylene protons, deshielded by the aromatic ring. |

| -CH₂Br | Doublet of doublets | ~3.5 - 3.7 | ~10 (geminal), ~5 (vicinal) | Diastereotopic protons of the bromomethyl group, split by each other and the H-2 proton. The chemical shift is characteristic of benzylic bromides.[2] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-aromatic (quaternary) | 150 - 155 | Aromatic carbon attached to oxygen, significantly deshielded. |

| C-aromatic (CH) | 115 - 130 | Aromatic carbons with attached protons. |

| C-2 | 75 - 80 | Carbon of the chiral center, deshielded by the adjacent oxygen. |

| C-3 | 25 - 30 | Aliphatic methylene carbon. |

| C-4 | 20 - 25 | Benzylic methylene carbon. |

| -CH₂Br | 30 - 35 | Carbon of the bromomethyl group, deshielded by the bromine atom.[3] |

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁BrO), the expected monoisotopic mass is approximately 225.999 g/mol .[4]

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion | Comments |

| 226/228 | [C₁₀H₁₁BrO]⁺ | Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine. |

| 147 | [C₁₀H₁₁O]⁺ | Loss of the bromine radical (•Br). |

| 131 | [C₉H₇O]⁺ | A common fragment for chroman derivatives, resulting from the loss of ethylene from the [M-Br]⁺ ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group. |

Diagram: Proposed Mass Spectrometry Fragmentation Pathway of this compound

Caption: A simplified fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).[5]

-

ESI-MS Acquisition (for accurate mass):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺ or other adducts.

-

-

EI-MS Acquisition (for fragmentation pattern):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a mass range of m/z 50-300.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides an unambiguous structural confirmation of this compound. Understanding the expected spectral features and the rationale behind them is crucial for researchers working with this versatile synthetic intermediate. The protocols outlined in this guide are designed to ensure the acquisition of high-quality, reliable data for confident structural assignment and for monitoring its subsequent chemical transformations in drug discovery and development workflows.

References

- 1. Buy this compound | 852181-00-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - this compound (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Bromomethyl)chroman (CAS No. 852181-00-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The chroman scaffold is a privileged heterocyclic motif, forming the core of a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. Within this class of compounds, 2-(Bromomethyl)chroman emerges as a highly versatile synthetic intermediate. The presence of a reactive bromomethyl group at the 2-position of the chroman ring system provides a chemical handle for a wide array of synthetic transformations, enabling the construction of diverse molecular architectures.

This technical guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the synthetic potential of this compound. We will delve into its chemical properties, synthesis, reactivity, and applications, providing not just a recitation of facts, but also insights into the causality behind experimental choices. While specific, peer-reviewed spectroscopic and detailed synthetic protocols for this compound are not widely available in the public domain, this guide consolidates the existing knowledge on closely related analogues and provides robust, generalized protocols to empower your research endeavors.

Physicochemical and Structural Properties

This compound, with the CAS number 852181-00-1, is a substituted chroman derivative. The core structure consists of a benzene ring fused to a dihydropyran ring, with a bromomethyl substituent at the 2-position.[1][2]

| Property | Value | Source |

| CAS Number | 852181-00-1 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁BrO | [3][4] |

| Molecular Weight | 227.10 g/mol | [3][4] |

| IUPAC Name | 2-(bromomethyl)-3,4-dihydro-2H-chromene | [2][4] |

| Canonical SMILES | C1CC2=CC=CC=C2OC1CBr | [2] |

| InChI Key | FQPRCEFOQRTXQL-UHFFFAOYSA-N | [5] |

| Physical Form | Pale-yellow Liquid | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis of this compound: A Strategic Overview

The synthesis of this compound typically involves the introduction of a bromomethyl group onto a pre-existing chroman or a related precursor. The most direct conceptual approach is the bromination of 2-methylchroman. However, the direct bromination of the methyl group can be challenging and may lead to side reactions. A more controlled and widely applicable strategy involves the synthesis of 2-(hydroxymethyl)chroman followed by the conversion of the hydroxyl group to a bromide.

Caption: Synthetic strategies for this compound.

Generalized Protocol for the Synthesis of 2-(Hydroxymethyl)chroman

A common route to 2-substituted chromans involves the reaction of salicylaldehyde with an appropriate three-carbon synthon. For the synthesis of 2-(hydroxymethyl)chroman, a potential approach is the reaction of salicylaldehyde with acrolein followed by reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in a suitable solvent such as toluene or dichloromethane.

-

Addition of Reagents: Add a Lewis acid catalyst (e.g., BF₃·OEt₂) to the solution at 0 °C. Subsequently, add acrolein dropwise while maintaining the temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude product in a suitable solvent like methanol or ethanol. Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C. Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield 2-(hydroxymethyl)chroman.

Generalized Protocol for the Conversion of 2-(Hydroxymethyl)chroman to this compound

The conversion of the primary alcohol in 2-(hydroxymethyl)chroman to the corresponding bromide is a standard transformation in organic synthesis. The Appel reaction (using CBr₄ and PPh₃) or reaction with phosphorus tribromide (PBr₃) are common and effective methods.

Step-by-Step Methodology (Appel Reaction):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(hydroxymethyl)chroman and carbon tetrabromide (CBr₄) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Phosphine: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃) portion-wise to the stirred solution. The reaction is often exothermic.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which makes it an excellent electrophile for a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1][2]

Nucleophilic Substitution Reactions

The bromomethyl group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the chroman ring. This is a cornerstone of its application in building molecular complexity.

Caption: General scheme of nucleophilic substitution reactions.

Generalized Protocol for Azide Substitution:

A prime example is the reaction with sodium azide to form 2-(azidomethyl)chroman, a precursor for amines via reduction or for the construction of triazoles through "click" chemistry.

-

Reaction Setup: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Nucleophile Addition: Add an excess of sodium azide (NaN₃) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2-(azidomethyl)chroman can be purified by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon bonds. These reactions are pivotal in the synthesis of complex molecules, including many pharmaceutical agents.[6][7][8][9][10][11][12][13]

3.2.1. Suzuki Coupling

The Suzuki coupling reaction of this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base provides a powerful method for the synthesis of 2-(arylmethyl)chromans.[6][12][14][15][16]

Caption: Schematic of the Suzuki cross-coupling reaction.

Generalized Protocol for Suzuki Coupling:

-

Reaction Setup: To a degassed mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The desired 2-(arylmethyl)chroman is then purified by column chromatography.

3.2.2. Sonogashira and Heck Reactions

Similarly, this compound can undergo Sonogashira coupling with terminal alkynes to yield 2-(alkynylmethyl)chromans[10][11][13][17] and Heck reactions with alkenes to produce 2-allylchroman derivatives.[8][9][18] These reactions further expand the synthetic toolbox for modifying the chroman scaffold.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of δ 6.8-7.2 ppm), the diastereotopic protons of the bromomethyl group (a doublet of doublets or an AB quartet around δ 3.5-3.8 ppm), the proton at the 2-position (a multiplet around δ 4.2-4.5 ppm), and the methylene protons at the 3 and 4 positions (multiplets in the range of δ 1.8-2.8 ppm).[19][20][21] |

| ¹³C NMR | The carbon NMR spectrum should display signals for the aromatic carbons (δ 115-160 ppm), the carbon of the bromomethyl group (around δ 35-40 ppm), the carbon at the 2-position (around δ 70-75 ppm), and the carbons at the 3 and 4 positions (in the aliphatic region, δ 20-30 ppm).[22][23][24] |

| Mass Spectrometry | The mass spectrum (e.g., under electron ionization) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical (M-Br)⁺ and other fragments corresponding to the chroman ring system. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching of the ether linkage (around 1200-1250 cm⁻¹), and the C-Br stretching vibration (typically in the range of 500-600 cm⁻¹).[25][26] |

Applications in Drug Discovery and Medicinal Chemistry

The chroman moiety is a key pharmacophore in numerous bioactive molecules. The ability to functionalize the chroman scaffold via this compound makes it a valuable building block in the synthesis of novel therapeutic agents. Derivatives of chroman have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][27][28]

For instance, the introduction of various side chains via nucleophilic substitution or cross-coupling reactions on the 2-(bromomethyl) group can be used to modulate the pharmacological properties of the resulting molecules, aiding in structure-activity relationship (SAR) studies.[27]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Based on its structure as an alkyl bromide, it should be considered as a potential irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, offering a gateway to a wide array of functionalized chroman derivatives. Its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, the generalized protocols and predictive spectroscopic information provided in this guide offer a solid foundation for researchers to explore its synthetic potential. As the demand for novel chroman-based compounds continues to grow, the importance of key intermediates like this compound in enabling innovative chemical synthesis is undeniable.

References

- 1. Buy this compound | 852181-00-1 [smolecule.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 852181-00-1 | 2-(Bromomethyl)chromane - Moldb [moldb.com]

- 4. 852181-00-1 CAS Manufactory [m.chemicalbook.com]

- 5. This compound | 852181-00-1 [sigmaaldrich.cn]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. youtube.com [youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 19. ekwan.github.io [ekwan.github.io]

- 20. benchchem.com [benchchem.com]

- 21. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 22. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]

- 23. youtube.com [youtube.com]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nanoient.org [nanoient.org]

- 27. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to 2-(Bromomethyl)chroman: Physicochemical Properties, Reactivity, and Synthetic Utility

Introduction: 2-(Bromomethyl)chroman, a heterocyclic compound featuring a benzene ring fused to a tetrahydropyran ring, is a molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure is characterized by a chroman backbone with a highly reactive bromomethyl group at the 2-position.[1] This functional arrangement makes this compound a versatile and valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The presence of the bromine atom provides an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the introduction of diverse functional groups.[1] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its reactivity profile, established protocols for its use, and its applications for researchers, scientists, and professionals in drug development and material science.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding the physical characteristics of a chemical intermediate are foundational to its successful application in research and development.

Compound Identification

This compound is systematically identified by several key descriptors, ensuring its unambiguous recognition in chemical databases and literature.

| Identifier | Value |

| CAS Number | 852181-00-1[1][2][3] |

| IUPAC Name | 2-(bromomethyl)-3,4-dihydro-2H-chromene[1] |

| Molecular Formula | C₁₀H₁₁BrO[1][2] |

| Molecular Weight | 227.10 g/mol [1][2][3] |

| Canonical SMILES | C1CC2=CC=CC=C2OC1CBr[1][4] |

| InChI Key | FQPRCEFOQRTXQL-UHFFFAOYSA-N[1][4] |

| InChI String | InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2[1][4] |

Physicochemical Data

The physicochemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid with a purity of 97% or higher.[2][3]

| Property | Value |

| Appearance | Liquid[2] |

| Density | 1.405 g/cm³[1] |

| Boiling Point | 300.6 °C at 760 mmHg[1] |

| Flash Point | 118.7 °C[1] |

| Refractive Index | 1.562[1] |

| Vapor Pressure | 0.00198 mmHg at 25 °C[1] |

| Storage Conditions | Store at 0 - 8 °C[2] or Room Temperature[5] in a dry, cool, well-ventilated place.[6] |

Section 2: Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems directly from the reactivity of the bromomethyl group attached to the stereocenter at the C2 position of the chroman ring.

The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Bromine's nature as an effective leaving group facilitates these transformations under relatively mild conditions. This reactivity is the cornerstone of its role as a building block.

Nucleophilic Substitution Reactions

The most prominent reaction pathway for this compound is nucleophilic substitution. The bromine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[1] This versatility allows for the facile introduction of functionalities crucial for tuning the biological activity and physical properties of target molecules.

Other Synthetic Transformations

Beyond simple substitutions, this compound can participate in more complex transformations, such as coupling reactions, further extending its synthetic utility.[1] As a brominated heterocycle, it is a valuable precursor for creating intricate molecular architectures, a critical aspect in the exploration of novel chemical space for drug discovery.[7]

Section 3: Synthesis and Spectroscopic Characterization

Synthetic Strategies

The synthesis of this compound and related structures often involves the functionalization of a pre-formed chroman or 2H-chromene ring system.[1][8][9] A common and effective method for introducing the bromomethyl group at a benzylic position is through radical bromination.

Exemplary Protocol: Radical Bromination This protocol is a generalized procedure based on standard methods for benzylic bromination, such as the Wohl-Ziegler reaction.[10] The causality for this choice rests on the method's selectivity for allylic and benzylic positions, minimizing unwanted aromatic ring bromination. The use of a radical initiator is critical to generate the bromine radical required to initiate the chain reaction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 2-methylchroman, in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to promote the homolytic cleavage of the initiator and begin the radical chain reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct is a solid and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic techniques.[11] While specific spectra for this compound require experimental acquisition, the expected features can be reliably predicted from its structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the ~6.8-7.2 ppm range corresponding to the protons on the benzene ring. - Chroman Protons: A multiplet for the proton at the C2 position, and complex multiplets for the diastereotopic protons at C3 and C4. - Bromomethyl Protons (-CH₂Br): A characteristic doublet or multiplet in the ~3.4-3.7 ppm range due to the deshielding effect of the adjacent bromine atom. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~115-160 ppm region. - Chroman Carbons: Signals for C2, C3, and C4 in the aliphatic region. - Bromomethyl Carbon (-CH₂Br): A signal in the ~30-35 ppm range. |

| IR Spectroscopy | - C-H (aromatic): Stretching vibrations >3000 cm⁻¹. - C-H (aliphatic): Stretching vibrations <3000 cm⁻¹. - C-O-C (ether): Strong stretching band around 1200-1250 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region, typically ~500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). The monoisotopic mass is 225.99933 Da.[4] - Fragmentation: Loss of Br• (m/z 79/81) or CH₂Br• (m/z 93/95) would be expected fragmentation pathways. |

Protocol for Spectroscopic Characterization: This protocol outlines a self-validating system where data from multiple spectroscopic sources are correlated to confirm the structure.[11]

Section 4: Applications in Research and Development

This compound is not an end product but a crucial stepping stone. Its derivatives are actively explored in several high-impact fields.

-

Pharmaceutical Development: The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[12] Derivatives have been investigated for anticancer, antiepileptic, neuroprotective, and antioxidant activities.[1][12][13] this compound serves as a key intermediate for synthesizing libraries of these derivatives to explore structure-activity relationships (SAR).[2]

-

Agrochemicals: Its reactive nature allows for its incorporation into novel pesticides and herbicides, where the chroman motif can contribute to efficacy and bioavailability.[2]

-

Material Science: The compound can be used to develop new polymers or functional materials where specific electronic or optical properties are desired.[2]

Section 5: Safety and Handling

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is known to cause skin and eye irritation.[14][15] It may be harmful if swallowed or inhaled.[14][15]

-

Precautions for Safe Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[6][16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[14][17]

-

Avoid all personal contact, including inhalation of vapors.[16]

-

Wash hands thoroughly after handling.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]

Conclusion

This compound is a synthetically versatile and valuable chemical intermediate. Its well-defined physicochemical properties and predictable reactivity, centered on the bromomethyl functional group, make it an essential tool for chemists in academia and industry. From the development of novel anticancer agents to the creation of advanced materials, the utility of this compound is extensive. A thorough understanding of its properties, safe handling procedures, and synthetic potential is paramount for leveraging this powerful molecular building block to its full potential.

References

- 1. Buy this compound | 852181-00-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 852181-00-1 | 2-(Bromomethyl)chromane - Moldb [moldb.com]

- 4. PubChemLite - this compound (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 5. This compound 852181-00-1 - 上海沪震实业有限公司 [shuzbio.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 852181-00-1 Name: this compound [xixisys.com]

- 7. mdpi.com [mdpi.com]

- 8. Chromane synthesis [organic-chemistry.org]

- 9. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pipharm.com [pipharm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Bromomethyl)chroman

Introduction: The Significance of 2-(Bromomethyl)chroman

The chroman ring system is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds, including tocopherols (Vitamin E) and various flavonoids. Its derivatives are known to possess a wide array of pharmacological activities, including antioxidant, anticonvulsant, and neuroprotective properties. This compound (CAS No. 852181-00-1) emerges as a particularly valuable synthetic intermediate. The introduction of a bromomethyl group at the C2 position creates a reactive electrophilic site, ideal for nucleophilic substitution reactions. This functional handle allows for the facile introduction of diverse molecular fragments, making it a cornerstone for building libraries of complex molecules for pharmaceutical and agrochemical research.

A thorough understanding of the molecule's three-dimensional structure and conformational dynamics is paramount. The orientation of the C2-substituent relative to the chroman ring system can profoundly influence its steric and electronic profile, thereby dictating its reactivity in synthetic transformations and its binding affinity to macromolecular targets. This guide delineates a multi-faceted approach to characterize this crucial molecule.

Physicochemical Properties

A summary of the core properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 852181-00-1 | |

| IUPAC Name | 2-(bromomethyl)-3,4-dihydro-2H-chromene | |

| Molecular Formula | C₁₀H₁₁BrO | |

| Molecular Weight | 227.10 g/mol | |

| Appearance | Liquid | |

| SMILES | C1CC2=CC=CC=C2OC1CBr | |

| InChI Key | FQPRCEFOQRTXQL-UHFFFAOYSA-N |

Structural Elucidation: A Spectroscopic Approach

Confirming the covalent framework of this compound is the foundational step before any conformational analysis can be undertaken. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in CDCl₃):

-